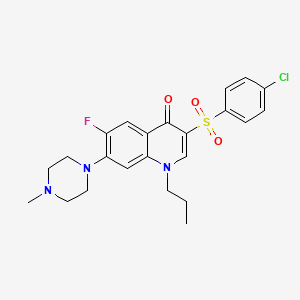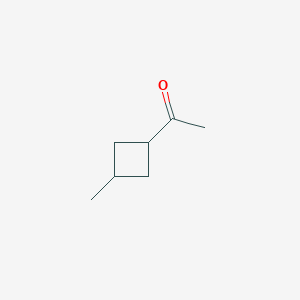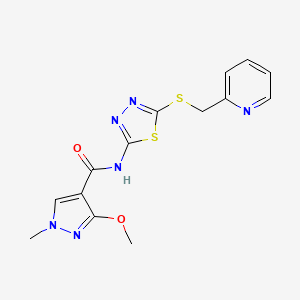![molecular formula C14H25N3O B3004876 N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide CAS No. 2193290-92-3](/img/structure/B3004876.png)
N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide, also known as CTAP, is a compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. CTAP is a selective antagonist of the mu-opioid receptor, which is a key player in the brain's reward and pain pathways.
Mécanisme D'action
N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. When an opioid agonist binds to the mu-opioid receptor, it activates the G protein signaling pathway, which leads to the inhibition of neurotransmitter release and the modulation of pain perception. N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide binds to the mu-opioid receptor with high affinity and blocks the binding of opioid agonists, thereby preventing their effects on the G protein signaling pathway.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has been shown to block the analgesic effects of morphine in mice, suggesting that it is a potent mu-opioid receptor antagonist. N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has also been shown to inhibit the development of morphine tolerance and dependence in rats, suggesting that it may have potential therapeutic applications in the treatment of opioid addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has several advantages as a research tool. First, it is a highly selective antagonist of the mu-opioid receptor, which allows for the specific manipulation of this receptor without affecting other opioid receptors. Second, N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has a high affinity for the mu-opioid receptor, which means that it can be used at relatively low concentrations. However, there are also some limitations to the use of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide in lab experiments. For example, N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental systems.
Orientations Futures
There are several future directions for research on N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide. First, further studies are needed to investigate the potential therapeutic applications of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide in the treatment of opioid addiction and other disorders. Second, more research is needed to understand the mechanisms underlying the effects of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide on the immune system and the gastrointestinal tract. Finally, new analogs of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide could be developed with improved pharmacological properties, such as longer half-lives and increased solubility, which could make them more useful as research tools.
Méthodes De Synthèse
The synthesis of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide involves the reaction of 2-(2-methylpropyl)azepan-1-amine with cyanomethyl acetate in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide is typically around 60%, and the purity can be confirmed using analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has been used extensively in scientific research to study the role of the mu-opioid receptor in various physiological and pathological processes. For example, N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has been used to investigate the role of the mu-opioid receptor in drug addiction, pain perception, and mood regulation. N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide has also been used to study the effects of opioids on the immune system and the gastrointestinal tract.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-12(2)10-13-6-4-3-5-9-17(13)11-14(18)16-8-7-15/h12-13H,3-6,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGLEJCUZANYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCCCN1CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-1-methyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3004793.png)



![4-(4-Pyridyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B3004800.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxynicotinamide](/img/structure/B3004802.png)
![3-methyl-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3004803.png)

![5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride](/img/structure/B3004806.png)



![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004815.png)